molecular formula C18H17N3O3 B2948621 N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251708-80-1

N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2948621
CAS RN: 1251708-80-1
M. Wt: 323.352
InChI Key: PYDFUEHSAXZTQO-UHFFFAOYSA-N
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Description

“N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Scientific Research Applications

Cytotoxicity and Anticancer Properties

  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural resemblance to the compound , have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC). Some compounds achieved IC50 values <10 nM, indicating their potential as potent anticancer agents (Deady et al., 2005).
  • Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. The potent cytotoxic nature of these compounds underscores their therapeutic potential in cancer treatment (Deady et al., 2003).

Novel Synthetic Pathways and Chemical Properties

  • Research into novel annulated products from aminonaphthyridinones, including carboxamide derivatives, has contributed to the development of new heterocyclic systems. This work not only expands the chemical space of naphthyridine derivatives but also explores their reactivity and potential applications in diverse fields (Deady & Devine, 2006).
  • A study focusing on the synthesis and structural characterization of isomeric enaminones provides insights into the chemical diversity and reactivity of compounds structurally related to N3-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide. Such research highlights the complex chemistry of naphthyridine derivatives and their potential utility in various scientific applications (Brbot-Šaranović et al., 2001).

Chemiluminescence and Analytical Applications

  • The development and validation of sensitive LC-MS methods for the determination of anticancer agents, including those structurally related to the compound of interest, underscore the importance of these compounds in pharmacokinetic studies and drug monitoring. Such analytical techniques are vital for assessing the bioavailability and efficacy of potential therapeutic agents (Lukka et al., 2008).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-11-5-7-12(8-6-11)10-20-17(23)14-15(22)13-4-3-9-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDFUEHSAXZTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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